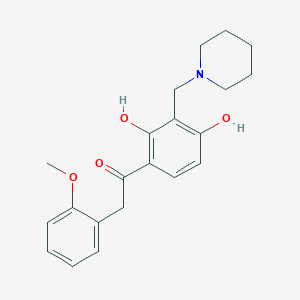![molecular formula C12H17ClN2 B2873112 [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine CAS No. 1311317-38-0](/img/structure/B2873112.png)
[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine: is a chemical compound that belongs to the class of substituted pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its reactivity and versatility make it valuable in various manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine typically involves the reaction of 3-chlorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process may be optimized for higher yields and purity, and advanced purification methods such as distillation or high-performance liquid chromatography (HPLC) may be employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation may include the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia, alkyl halides, solvents like ethanol or acetone.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Wirkmechanismus
The mechanism of action of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific context of its use, such as its role in therapeutic applications or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanol: This compound differs by having a hydroxyl group instead of a methanamine group.
[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]acetate: This compound has an acetate group in place of the methanamine group.
[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]ethylamine: This compound features an ethylamine group instead of a methanamine group.
Uniqueness: The uniqueness of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
[2-(3-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-15-6-5-10(8-14)12(15)9-3-2-4-11(13)7-9/h2-4,7,10,12H,5-6,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIENPKRHFNGHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=CC=C2)Cl)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)
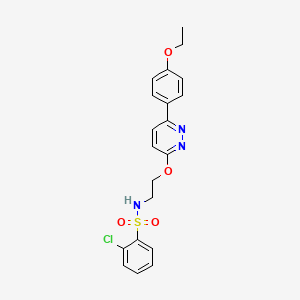

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)
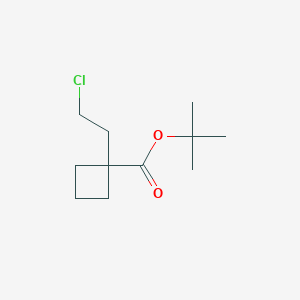
![1,4-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2873038.png)
![1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2873039.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-phenylmethanesulfonamide](/img/structure/B2873041.png)
![3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2873043.png)
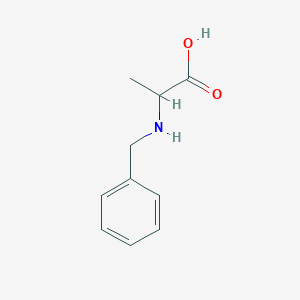
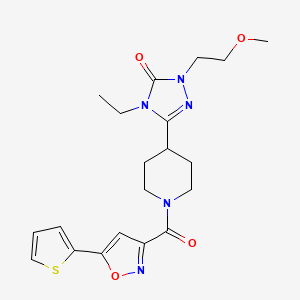
![N-[(3-chlorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2873050.png)
